molecular formula C12H8FIO B8783388 1-Fluoro-2-(4-iodophenoxy)benzene

1-Fluoro-2-(4-iodophenoxy)benzene

Cat. No. B8783388
M. Wt: 314.09 g/mol
InChI Key: GLYKGXTUVCSWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759358B1

Procedure details

Into a 100 mL 3-necked round-bottom flask purged and maintained under an inert atmosphere of nitrogen, was placed a solution of 1-(2-fluorophenoxy)-4-iodobenzene (3.3 g, 10.51 mmol, 1.00 equiv) in tetrahydrofuran (50 mL). n-BuLi (4.4 mL) was added dropwise with stirring at −78° C. The resulting solution was stirred for 10 mins at −78° C. and then tris(propan-2-yl)borate (2.1 g, 11.17 mmol, 1.06 equiv) was added dropwise with stirring at −78° C. over 10 min. The resulting solution was stirred while the temperature warmed from −78° C. to room temperature. The reaction was then quenched by the addition of saturated aqueous NH4Cl and concentrated under vacuum. The resulting solution was diluted with 10% aquious potassium hydroxide and then washed with ether. The pH of the aqueous was adjusted to 2-4 with hydrogen chloride (37%). The resulting solution was extracted with ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.2 g (90%) of [4-(2-fluorophenoxy)phenyl]boronic acid as a white solid
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8](I)=[CH:7][CH:6]=1.[Li]CCCC.CC([O:24][B:25](OC(C)C)[O:26]C(C)C)C>O1CCCC1>[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([B:25]([OH:26])[OH:24])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
FC1=C(OC2=CC=C(C=C2)I)C=CC=C1
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
CC(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained under an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 10 mins at −78° C.
Duration
10 min
STIRRING
Type
STIRRING
Details
with stirring at −78° C. over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred while the temperature
TEMPERATURE
Type
TEMPERATURE
Details
warmed from −78° C. to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of saturated aqueous NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 10% aquious potassium hydroxide
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=CC=C(C=C2)B(O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.